molecular formula C17H10ClN5O2S B2656690 (Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile CAS No. 1024763-94-7

(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile

Cat. No.: B2656690
CAS No.: 1024763-94-7
M. Wt: 383.81
InChI Key: GAZAHTMKPFGIRV-MDWGDNGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile is a useful research compound. Its molecular formula is C17H10ClN5O2S and its molecular weight is 383.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate Inhibitors of Thymidylate Synthase

Compounds containing substituted phenyl sulfanyl pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their potential as inhibitors of thymidylate synthase (TS), showcasing antitumor and antibacterial properties. These compounds, featuring various substituents like chlorophenyl and nitrophenyl groups, have demonstrated significant potency against human TS in comparison to established drugs, indicating their potential in anticancer and antibacterial applications (Gangjee et al., 1996).

Corrosion Inhibition

Schiff bases derived from sulfanylphenyl motifs have been investigated as corrosion inhibitors for mild steel in acid media. Studies employing polarization, electrochemical impedance spectroscopy, and weight loss measurements revealed that these compounds significantly reduce the corrosion rate, acting as mixed inhibitors by affecting both cathodic and anodic processes. The adsorption of these inhibitors on steel surfaces follows the Langmuir adsorption isotherm, highlighting their efficiency in protecting metals against corrosion (Behpour et al., 2009).

Organic Synthesis and Material Chemistry

Research on the synthesis of optically active compounds from chiral aldehydes using benzenesulfinic acid demonstrates the versatility of sulfanyl and nitro group-containing compounds in producing valuable chemical entities. These compounds serve as precursors for the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters, essential building blocks in the development of biologically active molecules (Foresti et al., 2003).

Antibacterial Applications

Compounds structurally related to the query, such as organometallic polymers incorporating amino and nitro substituents, have been synthesized and evaluated for their antibacterial properties. These studies indicate that metal complexes of such ligands exhibit enhanced antibacterial activity compared to the ligands alone, suggesting their potential use in combating bacterial infections (Shi, 2012).

Properties

IUPAC Name

(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O2S/c18-12-1-4-14(5-2-12)26-17-6-3-13(23(24)25)7-11(17)10-22-16(9-20)15(21)8-19/h1-7,10H,21H2/b16-15-,22-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZAHTMKPFGIRV-CVEBYSGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.